2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine
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Overview
Description
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine is a chemical compound with the molecular formula C₉H₉F₄N and a molecular weight of 207.168 g/mol It is characterized by the presence of trifluoromethyl and fluoro groups attached to a phenyl ring, making it a fluorinated aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with trifluoroacetic acid and ammonia under controlled conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler fluorinated amine with similar chemical properties.
2,2,2-Trifluoro-1-phenylethanamine: Another fluorinated aromatic amine with a different substitution pattern on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine is unique due to the presence of both trifluoromethyl and fluoro groups on the aromatic ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C9H9F4N |
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Molecular Weight |
207.17 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
InChI Key |
ZBOWUJJDCNGTEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)N)F |
Origin of Product |
United States |
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